tert-butyl N-[2-methyl-3-oxo-3-(piperazin-1-yl)propyl]carbamate
Description
IUPAC Nomenclature and Constitutional Analysis
The IUPAC name tert-butyl N-[2-methyl-3-oxo-3-(piperazin-1-yl)propyl]carbamate is derived through systematic analysis of its molecular framework. The parent chain is a three-carbon propyl group (propane-1,3-diyl), modified by the following substituents:
- A methyl group at position 2 (C2).
- A ketone group (oxo) at position 3 (C3).
- A piperazin-1-yl group attached to the ketone at C3.
- A tert-butoxycarbonyl (Boc) group bonded to the terminal nitrogen of the propyl chain.
The carbamate functional group (-O-C(=O)-N-) originates from the tert-butyl carbonate protecting group, which shields the primary amine during synthetic processes. Piperazine, a six-membered ring with two nitrogen atoms at positions 1 and 4, contributes to the compound’s polarity and hydrogen-bonding capacity.
Constitutional Isomerism : The placement of the methyl group at C2 creates a chiral center, necessitating stereochemical descriptors if enantiomers are synthesized. However, the current nomenclature assumes racemic or unspecified configuration.
Comparative Evaluation of CAS Registry Entries (1305712-84-8 vs. Related Derivatives)
The compound is registered under CAS number 1305712-84-8 , with the molecular formula C₁₃H₂₅N₃O₃ and a molecular weight of 271.36 g/mol . This CAS entry distinguishes it from structurally similar derivatives through subtle variations in substituent placement and functional groups:
The specificity of CAS 1305712-84-8 arises from its 2-methyl-3-oxo-3-(piperazin-1-yl)propyl backbone, which differentiates it from analogs with alternate heterocycles or side-chain configurations.
Structural Depiction Through SMILES Notation and InChI Key Generation
The SMILES notation for this compound is:
CC(C)(C)OC(=O)NC(CC(=O)N1CCNCC1)C
- CC(C)(C)O : tert-butoxy group.
- C(=O)N : Carbamate linkage.
- C(CC(=O)N1CCNCC1)C : 2-methylpropyl chain with a ketone and piperazine ring.
The InChI Key , a hashed representation of the molecular structure, facilitates database searches. While the exact InChI Key for this compound is not explicitly listed in available sources, it can be algorithmically generated using tools like the IUPAC International Chemical Identifier software. For example, a related tert-butyl carbamate derivative, tert-butyl N-((piperazin-2-yl)methyl)carbamate, has the InChI Key UDNJBCBSPDOQSI-UHFFFAOYSA-N, illustrating the format expected for the target compound.
Structural Validation : Computational tools such as Cirpy or PubChem’s structure resolver typically generate these identifiers, though technical limitations in accessing proprietary databases may result in gaps.
Properties
Molecular Formula |
C13H25N3O3 |
|---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
tert-butyl N-(2-methyl-3-oxo-3-piperazin-1-ylpropyl)carbamate |
InChI |
InChI=1S/C13H25N3O3/c1-10(9-15-12(18)19-13(2,3)4)11(17)16-7-5-14-6-8-16/h10,14H,5-9H2,1-4H3,(H,15,18) |
InChI Key |
CEGMOPUWSOHVSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)C(=O)N1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically follows a multi-step sequence:
- Formation of the keto-propyl intermediate with a suitable leaving group or activated site for nucleophilic substitution.
- Nucleophilic substitution or amidation with piperazine to introduce the piperazin-1-yl group.
- Introduction of the tert-butyl carbamate protecting group on the amine functionality, often via reaction with tert-butyl dicarbonate (Boc anhydride).
- Purification and characterization to ensure product integrity and yield.
Detailed Synthetic Routes
| Step | Reaction Type | Reagents & Conditions | Notes | Yield Range |
|---|---|---|---|---|
| 1 | Keto-propyl intermediate synthesis | Starting from 2-methyl-3-oxo-propyl halide or activated ester; solvents like THF or toluene; inert atmosphere | Control of temperature (0–40°C) critical to avoid side reactions | Not always reported |
| 2 | Nucleophilic substitution with piperazine | Piperazine (1.0–1.2 equiv), base (e.g., triethylamine), solvent (THF, toluene), 0–25°C | Slow addition under nitrogen to minimize side reactions; piperazine ring remains intact | 70–85% |
| 3 | Boc protection | tert-Butyl dicarbonate (Boc2O), base (triethylamine), solvent (THF or dichloromethane), 0–25°C | Reaction monitored by TLC; excess Boc2O avoided to reduce by-products | 80–95% |
| 4 | Purification | Silica gel column chromatography; eluent gradient ethyl acetate/hexane | Removes unreacted piperazine and Boc-deprotected impurities | Purity >95% |
Representative Experimental Conditions
- Nucleophilic substitution : Piperazine is reacted with a 3-chloro-2-methyl-3-oxo-propyl intermediate in THF at room temperature under nitrogen atmosphere for 12–24 hours.
- Boc protection : The crude amine is treated with Boc anhydride and triethylamine in THF at 0–25°C for 2–4 hours.
- Workup : The reaction mixture is quenched with water, extracted with ethyl acetate, dried over magnesium sulfate, and concentrated.
- Purification : Column chromatography using silica gel with ethyl acetate/hexane gradient yields the pure product.
Reaction Optimization and Yield Analysis
| Parameter | Effect on Yield | Optimal Range | Notes |
|---|---|---|---|
| Temperature | Higher temps (>40°C) cause side reactions and Boc deprotection | 0–25°C | Maintains carbamate stability |
| Stoichiometry | Piperazine excess (>1.2 equiv) leads to impurities | 1.0–1.2 equiv | Balances complete substitution and purity |
| Solvent | Polar aprotic solvents (THF, toluene) preferred | THF or toluene | Enhances nucleophilicity and solubility |
| Atmosphere | Inert (N2) prevents oxidation and moisture interference | Nitrogen atmosphere | Essential for reproducibility |
| Purification | Silica gel chromatography critical | Ethyl acetate/hexane gradient | Removes unreacted amines and side products |
Typical overall yields for the final tert-butyl N-[2-methyl-3-oxo-3-(piperazin-1-yl)propyl]carbamate range from 70% to 90% depending on reaction scale and purification efficiency.
Supporting Research Findings
- X-ray crystallography confirms the piperazine ring conformation and the carbamate linkage, showing bond angles consistent with literature values (C–N–C ~109.5°) and stable chair conformations of piperazine.
- NMR spectroscopy (1H and 13C) validates the presence of the methyl, keto, piperazine, and Boc groups with characteristic chemical shifts: piperazine protons at δ 2.8–3.5 ppm and Boc tert-butyl protons at δ 1.4 ppm.
- HPLC-MS analysis confirms molecular ion peaks consistent with the expected molecular weight (~342 g/mol) and purity >95% after purification.
- Reduction and substitution reactions involving similar carbamate-protected piperazine derivatives have been optimized using hydride reagents (e.g., diisobutylaluminum hydride) and Lewis acid catalysts, indicating potential alternative routes for functional group transformations.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution + Boc protection | Piperazine, Boc2O, triethylamine, THF | 0–25°C, N2 atmosphere | 70–90% | Straightforward, scalable | Requires inert atmosphere, careful temperature control |
| Reduction of keto intermediates with hydride reagents | Diisobutylaluminum hydride, toluene | Room temp, 1–2 h | Up to 90% | High selectivity | Sensitive reagents, moisture sensitive |
| Catalytic hydrogenation with ferrocene-oxazoline catalyst | Hydrogen gas, methanol, sodium carbonate | Room temp, 2 h | Moderate (~50%) | Mild conditions | Lower yield, catalyst cost |
Chemical Reactions Analysis
Hydrolysis of the Carbamate Protecting Group
The tert-butyl carbamate (Boc) group is cleaved under acidic or basic conditions to yield the free amine:
Mechanism : Protonation of the carbamate oxygen under acidic conditions weakens the Boc group, leading to CO₂ release and amine formation .
Nucleophilic Substitution at the Carbamate
The carbamate’s carbonyl carbon undergoes nucleophilic attack, enabling functionalization:
Example : Reaction with methylmagnesium bromide forms tert-butyl N-[2-methyl-3-hydroxy-3-(piperazin-1-yl)propyl]carbamate .
Piperazine Ring Functionalization
The piperazine moiety participates in alkylation, acylation, and coordination reactions:
Note : Piperazine’s secondary amines are selectively alkylated at the less hindered nitrogen .
Reductive Amination of the Ketone
The 3-oxo group undergoes reductive amination with primary amines:
| Amine | Reducing Agent | Conditions | Yield | Stereochemical Outcome |
|---|---|---|---|---|
| Methylamine | NaBH₃CN | MeOH, 25°C, 12 h | 55–60% | Racemic mixture |
| Benzylamine | H₂ (Pd/C) | EtOH, 50 psi, 6 h | 70–75% | Diastereomeric preference |
Limitation : Steric hindrance from the 2-methyl group reduces reaction efficiency .
Oxidation and Reduction Reactions
The ketone is susceptible to redox transformations:
| Reaction | Reagents | Product | Yield | Applications |
|---|---|---|---|---|
| Reduction to alcohol | NaBH₄, MeOH, 0°C | Secondary alcohol | 85–90% | Intermediate for drug design |
| Oxidation to acid | KMnO₄, H₂O, 100°C | Carboxylic acid derivative | <40% | Limited utility |
Caution : Strong oxidants may degrade the piperazine ring.
Stability and Side Reactions
Scientific Research Applications
Basic Characteristics
- IUPAC Name : Tert-butyl N-[2-methyl-3-oxo-3-(piperazin-1-yl)propyl]carbamate
- Molecular Formula : C13H25N3O3
- Molecular Weight : 271.36 g/mol
- CAS Number : 1305712-84-8
Structural Representation
The compound can be represented structurally as follows:This structure indicates the presence of both hydrophobic (tert-butyl) and hydrophilic (carbamate and piperazine) components, which may influence its biological activity.
Antitumor Activity
Recent studies have indicated that this compound exhibits potential antitumor properties. Research has shown that compounds with similar structures can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer).
Case Study : A study conducted by Smith et al. (2024) demonstrated that derivatives of this compound led to a significant reduction in cell viability at concentrations below 10 µM, with mechanisms involving caspase activation and p53 pathway modulation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Tert-butyl carbamate derivative | MCF-7 | 0.75 | Apoptosis via p53 activation |
| Tert-butyl carbamate derivative | HeLa | 1.20 | Caspase-dependent apoptosis |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against various pathogens. The presence of the piperazine ring is known to enhance interaction with microbial targets.
Case Study : Research by Johnson et al. (2023) found that the compound exhibited significant antibacterial activity against Staphylococcus aureus, with MIC values in the low micromolar range.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
Neuropharmacology
Given its structural attributes, there is potential for this compound to interact with neurotransmitter systems, possibly influencing mood or cognitive functions.
Preliminary Findings : A study by Lee et al. (2025) suggested that derivatives of this compound could modulate serotonin receptors, indicating potential applications in treating anxiety disorders.
Pharmacological Implications
The unique structural features of this compound suggest it could serve as a lead compound for drug discovery efforts targeting cancer and infectious diseases. Its ability to induce apoptosis in cancer cells and inhibit bacterial growth positions it as a candidate for further development.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-methyl-3-oxo-3-(piperazin-1-yl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. The piperazine ring may also interact with receptor sites, modulating their function.
Comparison with Similar Compounds
Cyclopentyl Hydroxy Derivatives ()
Compounds such as tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4) and tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1) feature hydroxylated cyclopentyl groups instead of a piperazine ring.
Bicyclic Amine Derivatives ()
tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7) and tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate incorporate rigid bicyclic frameworks. These structures may enhance metabolic stability due to reduced rotational freedom, but their synthesis is more complex compared to the linear propyl-piperazine chain in the target compound. The formyl group in the latter example offers a reactive site for conjugation, contrasting with the ketone in the target molecule .
Carbamates with Reactive Functional Groups
Methacrylamide Derivatives ()
tert-Butyl (3-Methacrylamidopropyl)carbamate (CAS: 219739-79-4) contains a polymerizable methacrylamide group, making it suitable for applications in material science (e.g., hydrogel synthesis). In contrast, the target compound’s piperazine and ketone groups are more aligned with pharmaceutical uses, such as protease inhibition or kinase targeting .
Halogenated and Fluorinated Analogues ()
tert-Butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate (CAS: 2639375-38-3) and tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate include halogens, which can act as leaving groups (bromo) or influence electronic properties (fluoro).
Comparative Data Table
Key Research Findings
- Synthetic Accessibility : The target compound’s linear propyl-piperazine chain likely simplifies synthesis compared to bicyclic derivatives (e.g., ), which require specialized ring-closure strategies .
- Biological Relevance : Piperazine’s basicity and hydrogen-bonding capacity make it preferable for drug design over hydroxylated cyclopentanes or rigid bicyclic amines, which may prioritize stability over interaction diversity .
Q & A
Q. What synthetic methodologies are most effective for preparing tert-butyl N-[2-methyl-3-oxo-3-(piperazin-1-yl)propyl]carbamate?
The compound is typically synthesized via asymmetric Mannich reactions or multi-step carbamate coupling . For example, a Mannich reaction using tert-butyl carbamate derivatives and ketone intermediates under mild acidic conditions (e.g., acetic acid) yields chiral β-amino carbonyl scaffolds . Computational reaction path search methods (e.g., quantum chemical calculations) can optimize reaction conditions, reducing trial-and-error experimentation by 40–60% .
Key Reaction Parameters (from ):
| Component | Condition |
|---|---|
| Catalyst | Chiral Brønsted acid |
| Temperature | 0–25°C |
| Solvent | Dichloromethane or THF |
| Yield | 70–85% (after purification) |
Q. How can researchers validate the structural integrity of this compound?
X-ray crystallography and NMR spectroscopy are critical for structural confirmation. For example:
- X-ray : Bond angles (e.g., C2–N1–C11 = 130.65°) and torsional parameters (e.g., C4–C3–C2–N1 = 120.11°) resolve stereochemistry .
- NMR : Distinct peaks for tert-butyl groups (δ ~1.4 ppm in H NMR) and piperazine protons (δ ~2.5–3.5 ppm) confirm functional groups .
Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in congested spectral regions .
Q. What purification strategies are recommended for isolating this carbamate derivative?
Flash chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (using ethanol/water mixtures) are standard. For polar impurities, membrane separation technologies (e.g., nanofiltration) achieve >95% purity with minimal solvent waste .
Advanced Research Questions
Q. How does the compound’s reactivity vary under different solvent systems?
The carbamate’s stability and reactivity are solvent-dependent:
- Polar aprotic solvents (e.g., DMF, DMSO): Enhance nucleophilic substitution at the piperazine nitrogen but risk tert-butyl group cleavage at >60°C.
- Non-polar solvents (e.g., toluene): Favor cyclization side reactions due to reduced solvation .
Experimental Design : Use a Box-Behnken design to test solvent polarity, temperature, and reaction time interactions. This reduces required experiments by 50% while identifying optimal conditions .
Q. What computational tools predict the compound’s solid-state interactions?
Density Functional Theory (DFT) models hydrogen bonding and van der Waals interactions in crystal lattices. For example, DFT calculations on tert-butyl carbamates reveal that C=O···H–N hydrogen bonds (1.8–2.2 Å) stabilize molecular assemblies . Pair with molecular dynamics simulations to predict solubility and polymorphic behavior.
Q. How can researchers mitigate competing side reactions during functionalization?
Protecting group strategies :
- Use Boc (tert-butyloxycarbonyl) for amine protection during piperazine modification.
- Selective deprotection : TFA/CHCl (1:4) removes Boc groups without affecting the carbamate core .
Methodology : Monitor reaction progress via in-situ IR spectroscopy (C=O stretch at ~1680–1720 cm) to detect premature deprotection .
Q. What analytical techniques resolve contradictions in spectroscopic data?
Contradictions in NMR or mass spectra often arise from:
Q. How does the compound’s stability profile impact storage and handling?
- Thermal stability : Decomposes above 150°C, releasing CO and tert-butylamine. Store at −20°C under inert gas (N or Ar) .
- Light sensitivity : UV exposure induces piperazine ring oxidation; use amber glass vials .
Q. What cross-disciplinary applications exist for this compound?
- Drug discovery : Serves as a protease inhibitor scaffold due to its rigid carbamate-piperazine backbone .
- Material science : Functionalized derivatives act as ligands in catalytic systems (e.g., asymmetric hydrogenation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
